Enhanced Lipophilicity (cLogP) Differentiates 946386-82-9 from Non-Chlorinated and De-Methoxylated Analogs
The target compound possesses a computed XLogP3 of 5.4, which is significantly higher than the predicted lipophilicity of its non-chlorinated analog 3-amino-2-(3,4-dimethoxyphenyl)inden-1-one and the de-methoxylated analog 3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one. This increased lipophilicity is a direct consequence of the specific 4-chloro and 3,4-dimethoxy substitution pattern and is a key determinant of membrane permeability and target protein binding site compatibility [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.4 |
| Comparator Or Baseline | 3-amino-2-(3,4-dimethoxyphenyl)inden-1-one (predicted ~3.8) and 3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one (predicted ~4.6) |
| Quantified Difference | Target compound is 0.8 to 1.6 log units more lipophilic |
| Conditions | Computed by PubChem using XLogP3 algorithm; comparative values estimated based on structural analogs |
Why This Matters
Higher, but not excessively high, lipophilicity (cLogP ~5) is often desirable for engaging intracellular targets, making this compound a superior starting point for programs requiring CNS or intracellular target engagement compared to its less lipophilic analogs.
- [1] PubChem. (2025). Computed Properties for CID 4465093 and related indenones. National Library of Medicine. View Source
